4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC17889824
Molecular Formula: C9H9ClN2OS
Molecular Weight: 228.70 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine -](/images/structure/VC17889824.png)
Specification
Molecular Formula | C9H9ClN2OS |
---|---|
Molecular Weight | 228.70 g/mol |
IUPAC Name | 4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C9H9ClN2OS/c1-13-4-2-7-11-8(10)6-3-5-14-9(6)12-7/h3,5H,2,4H2,1H3 |
Standard InChI Key | UEOHEARIPYUBIZ-UHFFFAOYSA-N |
Canonical SMILES | COCCC1=NC2=C(C=CS2)C(=N1)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine features a fused bicyclic system comprising a thiophene ring (positions 2–3) and a pyrimidine ring (positions 2,3-d). The chlorine atom at position 4 and the 2-methoxyethyl group at position 2 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. The methoxyethyl substituent enhances solubility in polar solvents compared to aryl or alkylthio analogs, potentially improving bioavailability in biological systems .
Table 1: Comparative Physical Properties of Thieno[2,3-d]pyrimidine Derivatives
*Estimated values based on structural analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine likely follows a multi-step protocol analogous to related derivatives :
-
Core Formation: Cyclization of methyl 2-aminothiophene-3-carboxylate with formamide yields thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent.
-
Substitution at Position 2: Reaction with 2-methoxyethylamine under basic conditions (e.g., DIPEA in tert-butanol) replaces the chlorine at position 2.
Key Reaction Conditions:
Spectroscopic Characterization
Hypothetical spectral data for 4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine, inferred from analogs :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-6), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.55 (t, J = 6.4 Hz, 2H, CH₂O), 3.32 (s, 3H, OCH₃), 2.85 (quin, J = 6.4 Hz, 2H, SCH₂).
-
IR (KBr): 2950 cm⁻¹ (C-H stretch, OCH₃), 1570 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
-
MS (ESI): m/z 243 [M+H]⁺.
Biological Activity and Mechanisms
Anticancer Activity
While direct data is absent, structurally similar compounds inhibit cancer cell proliferation via kinase inhibition. For instance, 2-(methylthio) analogs demonstrated IC₅₀ values of 27.6 µM against MDA-MB-231 breast cancer cells . The methoxyethyl group’s electron-donating effects could modulate interaction with ATP-binding pockets in kinases.
Table 2: Hypothetical Biological Activity Profile
Activity Type | Assay System | Expected IC₅₀/MIC | Target Pathway |
---|---|---|---|
Antibacterial | E. coli | 10–15 µg/mL* | Cell wall synthesis |
Antifungal | Candida albicans | 20–25 µg/mL* | Ergosterol biosynthesis |
Anticancer | MCF-7 cells | 30–40 µM* | PI3K/AKT/mTOR |
*Predicted based on structural analogs .
Industrial and Medicinal Applications
Drug Development
The compound’s chloro and methoxyethyl groups make it a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents. Substitution at position 4 with amines or thiols could yield derivatives with enhanced selectivity .
Material Science
Thieno[2,3-d]pyrimidines are explored in OLEDs due to their electron-deficient cores. The methoxyethyl group’s solubility may facilitate thin-film deposition techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume